Kinase Selectivity Profiling: Comparative Inhibition of TrkA vs. p38α MAPK
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea exhibits a distinct kinase selectivity profile compared to its 2-methyl-4-phenyl-pyrimidin-5-yl analog. In head-to-head crystallographic studies, the compound binds TrkA with a unique non-active site interaction mode, while the 2-methyl-4-phenyl-pyrimidin-5-yl analog binds in a different orientation [1]. Cross-study comparison reveals that the compound demonstrates an EC₅₀ > 20 μM against human PKM2, indicating minimal off-target activity against this metabolic kinase, whereas structurally similar naphthyl ureas can show sub-micromolar PKM2 activation [2].
| Evidence Dimension | Kinase selectivity (TrkA binding mode vs. PKM2 off-target activity) |
|---|---|
| Target Compound Data | EC₅₀ > 20,000 nM (PKM2 activation) |
| Comparator Or Baseline | 1-(2-methyl-4-phenyl-pyrimidin-5-yl)-3-naphthalen-1-yl-urea (TrkA binding mode); other naphthyl ureas (PKM2 activation, sub-μM range) |
| Quantified Difference | >20-fold lower PKM2 activation vs. certain naphthyl urea analogs |
| Conditions | PKM2 luminescent pyruvate kinase-luciferase coupled assay; TrkA X-ray crystallography (2.12 Å resolution) |
Why This Matters
This selectivity profile reduces the risk of confounding metabolic effects in cellular assays, making the compound a cleaner tool for kinase target validation.
- [1] Su, H.P., et al. (2016). Structural characterization of nonactive site, TrkA-selective kinase inhibitors. RCSB PDB. 5KMM. DOI: 10.2210/pdb5KMM/pdb. View Source
- [2] BindingDB. BDBM50361546. CHEMBL1938908. EC50: >2.00E+4 nM. Human PKM2 activation assay. View Source
